

Technical Guide: Ribavirin-15N, d2 - A Comprehensive Overview for Researchers

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Compound of Interest

Compound Name: Ribavirin-15N, d2

Cat. No.: B12376997

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ribavirin, with a specific focus on the isotopically labeled variant, **Ribavirin-15N, d2**. This document covers its multifaceted mechanism of action, analytical methodologies for its characterization and quantification, and the applications of its stable isotope-labeled form in research.

Certificate of Analysis: Representative Data

While a specific certificate of analysis for each batch of **Ribavirin-15N, d2** should be obtained from the supplier, the following table summarizes typical quantitative data provided for such a research-grade compound.

Parameter	Specification
Chemical Identity	
Chemical Name	1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide-15N,d2
CAS Number	36791-04-5 (Unlabeled)
Molecular Formula	C ₈ H ₁₀ D ₂ N ₃ ¹⁵ NO ₅ [1]
Molecular Weight	247.21 g/mol [1]
Purity and Isotopic Enrichment	
Chemical Purity (HPLC)	≥98%
Isotopic Enrichment (¹⁵ N)	≥99 atom %
Isotopic Enrichment (D)	≥99 atom %
Physical Properties	
Appearance	White to off-white solid
Solubility	Soluble in Water and DMSO
Analytical Data	
¹ H-NMR	Conforms to structure
Mass Spectrometry	Conforms to structure

Mechanism of Action

Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses. [2][3][4] Its antiviral activity is not attributed to a single mechanism but rather a combination of several, making it a multifaceted therapeutic agent.[2][5]

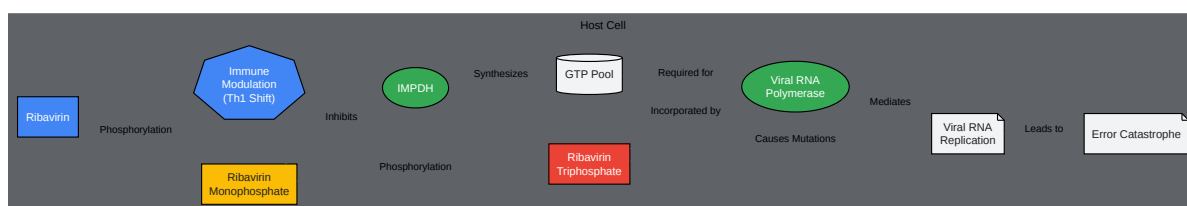
The primary mechanisms of action include:

- Inhibition of Viral RNA Polymerase: Ribavirin is a guanosine analog.[5] Once inside the cell, it is phosphorylated to its active triphosphate form. This active metabolite competes with

natural nucleotides for incorporation into the viral RNA by the viral RNA-dependent RNA polymerase.[2] This incorporation can lead to chain termination or act as a mutagen.

- **Induction of Viral Error Catastrophe:** The incorporation of ribavirin triphosphate into the viral genome leads to an increased rate of mutation, a phenomenon known as "lethal mutagenesis" or "error catastrophe." [2][5] This accumulation of mutations ultimately results in non-viable viral progeny.
- **Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH):** Ribavirin monophosphate acts as a competitive inhibitor of the host enzyme IMPDH. [2][3][5] This enzyme is crucial for the de novo synthesis of guanine nucleotides. [3] By inhibiting IMPDH, ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral replication and protein synthesis. [2][3][6]
- **Immunomodulation:** Ribavirin can modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, which enhances the host's antiviral defenses. [2][3]

The following diagram illustrates the key signaling pathways involved in Ribavirin's mechanism of action.



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Ribavirin's Multifaceted Mechanism of Action

Experimental Protocols

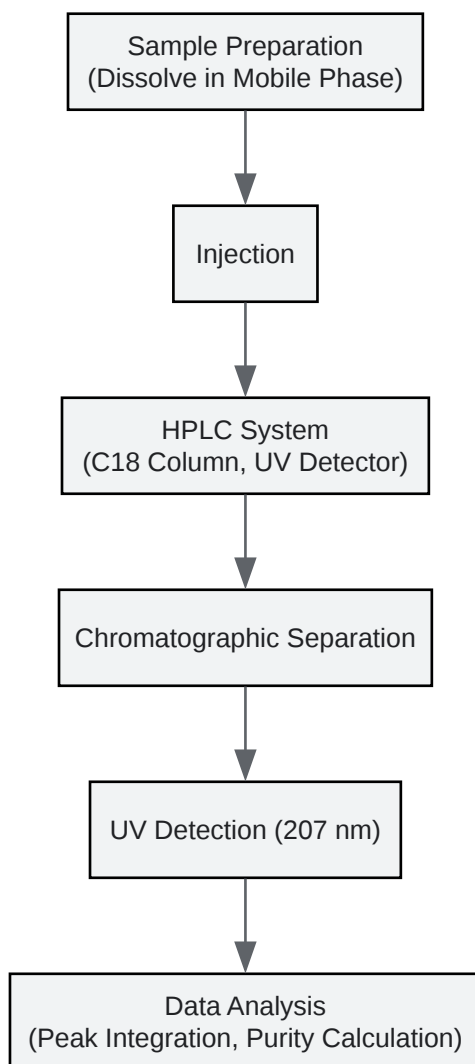
The analysis of Ribavirin and its isotopically labeled forms relies on robust analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of Ribavirin and its analogs.^{[7][8]}

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
- Column: A C18 reverse-phase column is commonly used.^[8]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20mM KH_2PO_4) and an organic modifier like acetonitrile.^[8] The composition can be delivered isocratically or as a gradient.
- Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally employed.^[8]
- Detection: UV detection at approximately 207 nm is effective for Ribavirin.^[8]
- Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration.
- Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

The following diagram outlines a typical HPLC workflow.



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A Standard HPLC Workflow for Ribavirin Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

LC-MS is essential for confirming the identity and determining the isotopic enrichment of **Ribavirin-15N, d2**.

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

- Chromatography: Similar HPLC conditions as described above can be used to separate the analyte from any impurities.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode is typically used.
 - Detection: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of the unlabeled Ribavirin and the labeled **Ribavirin-15N, d2**.
- Data Analysis: The relative intensities of the mass peaks corresponding to the labeled and unlabeled species are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of **Ribavirin-15N, d2** and for determining the positions of the isotopic labels.

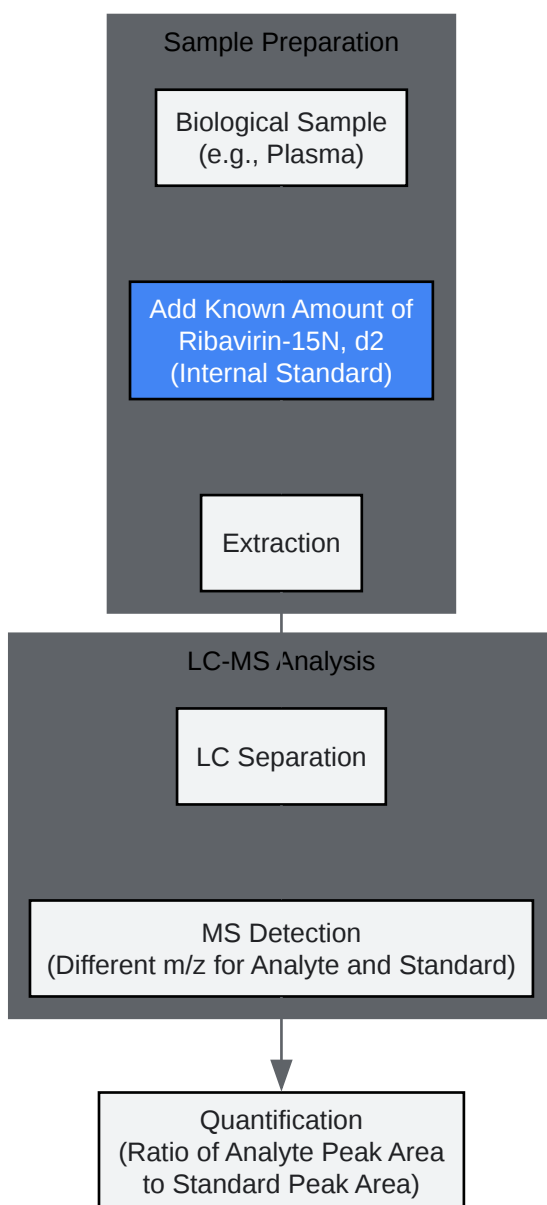
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 ($DMSO-d_6$).
- Experiments:
 - 1H NMR: Provides information about the proton environment in the molecule.
 - ^{13}C NMR: Provides information about the carbon skeleton.
 - ^{15}N NMR: Directly observes the ^{15}N label.
 - 2D NMR (e.g., HSQC, HMBC): Used to establish connectivity between different nuclei and confirm the positions of the labels.
- Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm that the structure is consistent with Ribavirin and to verify the sites of deuteration and ^{15}N incorporation.

Applications of Isotopically Labeled Ribavirin-15N, d2

Stable isotope-labeled compounds like **Ribavirin-15N, d2** are invaluable tools in pharmaceutical research and development.^[9]

- **Pharmacokinetic Studies:** Co-administration of a labeled intravenous dose with an unlabeled oral dose allows for the determination of absolute bioavailability without the need for a washout period, providing more accurate pharmacokinetic data.^{[10][11]}
- **Metabolic Studies:** The isotopic labels serve as tracers to follow the metabolic fate of the drug in vivo and in vitro, aiding in the identification of metabolites.
- **Quantitative Bioanalysis:** **Ribavirin-15N, d2** is an ideal internal standard for quantitative LC-MS assays in biological matrices such as plasma and urine.^[9] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, which leads to more accurate and precise quantification.

The following diagram illustrates the logical relationship in using isotopically labeled Ribavirin as an internal standard.



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Use of Labeled Ribavirin as an Internal Standard

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